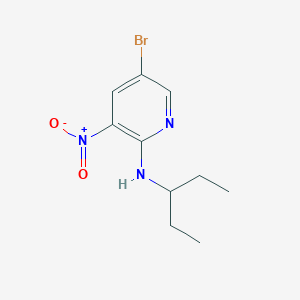

5-bromo-N-(1-ethylpropyl)-3-nitro-2-pyridinamine

Descripción

Propiedades

IUPAC Name |

5-bromo-3-nitro-N-pentan-3-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3O2/c1-3-8(4-2)13-10-9(14(15)16)5-7(11)6-12-10/h5-6,8H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZIKODJKOUHDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC1=C(C=C(C=N1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Mass Spectrometry Fragmentation of Bromo-Nitro-Pyridines

[1][2]

Executive Summary

The bromo-nitro-pyridine scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as a critical intermediate in the synthesis of kinase inhibitors and heterocyclic drug candidates. For the analytical scientist, this scaffold presents a unique intersection of isotopic distinctiveness (Bromine) and high-energy fragmentation lability (Nitro).[1]

This guide moves beyond basic spectral interpretation. It provides a mechanistic framework for predicting fragmentation, differentiating positional isomers (e.g., 2-bromo-3-nitro vs. 2-bromo-5-nitro), and establishing robust identification protocols.[1][2][3] We focus here on Electrospray Ionization (ESI) and Electron Ionization (EI) , distinguishing where the "hard" and "soft" ionization techniques diverge in mechanism.

Part 1: The Isotopic Signature (The Anchor)

Before analyzing fragmentation, the presence of the bromo-nitro-pyridine core must be validated via its isotopic envelope.[1] This is your primary internal control.[1][2]

The Bromine Doublet

Bromine exists naturally as two stable isotopes:

-

Diagnostic Rule: In any mass spectrum (EI or ESI), look for two peaks of approximately equal intensity separated by 2 Da (

-

The Nitrogen Rule: Since the pyridine ring contains one nitrogen (odd), the molecular weight will be odd (assuming even hydrogens). However, if the molecule contains a nitro group (

N), the total nitrogen count is even, resulting in an even nominal mass.

| Isotope | Exact Mass (Da) | Abundance | Visual Signature |

| 78.9183 | 100% (Base) | Peak A | |

| 80.9163 | ~97.3% | Peak A + 2 (Equal height) |

Part 2: Mechanistic Fragmentation Pathways[1][2]

The fragmentation of bromo-nitro-pyridines is governed by the competition between the nitro group's lability and the C-Br bond strength .

The Nitro Group: Radical vs. Rearrangement

The nitro group (

The Halogen Loss

While C-Br bonds are weaker than C-Cl or C-F, the bromine on a pyridine ring is stabilized by resonance.[1]

-

Observation: Loss of 79/81 Da (

). -

Sequence: Usually occurs after the loss of the nitro group in soft ionization, but can compete directly in EI.

Pyridine Ring Cleavage

The heterocyclic ring is robust but will eventually degrade, typically via the loss of HCN (27 Da) . This is the hallmark of the pyridine scaffold.

Visualization: Fragmentation Decision Tree

The following diagram illustrates the logical flow of fragmentation for a generic bromo-nitro-pyridine precursor.

Caption: Primary fragmentation pathways. The direct loss of NO2 (Left branch) is generally favored in collision-induced dissociation (CID).

Part 3: The "Ortho Effect" & Isomer Differentiation

Distinguishing 2-bromo-3-nitropyridine (ortho) from 2-bromo-5-nitropyridine (para-like) is a critical analytical challenge. We rely on "Proximity Effects" rather than the classic hydrogen-transfer ortho effect (since Br has no hydrogen).[1][2]

Steric Acceleration (The Ortho Isomer)

In the 2-bromo-3-nitro isomer, the bulky bromine atom and the nitro group are adjacent. This creates significant steric strain and electrostatic repulsion between the lone pairs of the bromine and the nitro oxygens.

-

Consequence: The bond to the nitro group is weakened to relieve strain.

-

Spectral Marker: The relative abundance of the

fragment is significantly higher in the ortho isomer (2-Br-3-Nitro) compared to the 2-Br-5-Nitro isomer.[1][2]

The "Field Effect" on Bromine

In the ortho position, the electron-withdrawing nature of the nitro group pulls electron density from the carbon holding the bromine, making the C-Br bond more labile to heterolytic cleavage in ESI mode.

Summary of Isomer Differentiation

| Feature | 2-Bromo-3-Nitropyridine (Ortho) | 2-Bromo-5-Nitropyridine (Para-like) |

| High (Base Peak often) | Moderate/Low | |

| Moderate | Low | |

| Stability | Lower (Fragments easily) | Higher (Requires higher CE) |

Part 4: Experimental Protocol (LC-MS/MS)

This protocol is designed for the identification of bromo-nitro-pyridines in complex matrices (e.g., reaction mixtures).[1][2]

Sample Preparation

-

Solvent: Methanol/Water (50:[1][2]50) + 0.1% Formic Acid.[1][2] Avoid acetonitrile if possible, as it can suppress ionization of nitro-aromatics in negative mode (though positive mode is preferred here).[1][2]

-

Concentration: 1 µg/mL.

MS Source Conditions (ESI Positive)

Nitro-pyridines are electron-deficient but can be protonated on the pyridine nitrogen.[1][2]

-

Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile NO2).

-

Source Temp: 120°C.

Data Acquisition Strategy

Run a Product Ion Scan (MS2) on the

-

Why? It simplifies the spectrum.[5] If you select the

parent, all Br-containing fragments will be +2 Da, which can be confusing.[1][2] -

Precursor: Select

(containing

Workflow Visualization

Caption: Step-by-step identification workflow for bromo-nitro-pyridines.

References

-

NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Amino-5-bromo-3-nitropyridine.[1][2] NIST Chemistry WebBook, SRD 69.[1][2][6][7] [Link][1][2]

-

Schröder, E., et al. (2024).[1][2] Protocol for Structure Determination of Unknowns by EI Mass Spectrometry.[1][2] Journal of Physical and Chemical Reference Data.[1][2] [Link]

-

Chemistry Steps. (2022). Isotopes in Mass Spectrometry: The M+2 Peak. [Link]

-

University of Colorado Boulder. Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

Sources

- 1. 2-Amino-5-nitropyridine [webbook.nist.gov]

- 2. 2-Amino-5-bromo-3-nitropyridine [webbook.nist.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Pyridine, 2-bromo- [webbook.nist.gov]

- 7. 2-Amino-5-bromo-3-nitropyridine [webbook.nist.gov]

Technical Guide: Infrared Structural Elucidation of 5-bromo-N-(1-ethylpropyl)-3-nitro-2-pyridinamine

Executive Summary

This technical guide provides a comprehensive framework for the structural characterization of 5-bromo-N-(1-ethylpropyl)-3-nitro-2-pyridinamine using Infrared (IR) Spectroscopy. As a polysubstituted pyridine derivative, this molecule presents a complex vibrational landscape dominated by strong intramolecular hydrogen bonding, steric bulk from the alkyl side chain, and heavy-atom effects from the bromine substituent. This guide is designed for medicinal chemists and analytical scientists requiring rigorous validation protocols for intermediate quality control in drug discovery and agrochemical synthesis.

Molecular Architecture & Vibrational Theory[1]

To accurately interpret the IR spectrum, one must first deconstruct the molecule into its interacting vibrational oscillators. The structure is not merely a sum of its parts; the ortho relationship between the nitro and amine groups creates a resonance-assisted hydrogen bond (RAHB) that significantly alters standard frequency tables.

The Ortho-Nitro-Amine Interaction (The "Red Shift" Effect)

Unlike a standard secondary amine which typically absorbs between 3300–3500 cm⁻¹, the N-H moiety in this molecule is locked in a six-membered pseudo-ring with the oxygen of the adjacent nitro group (

-

Mechanism: The H-bond weakens the N-H force constant.

-

Spectral Consequence: Expect a significant red shift (lowering of frequency) and broadening of the N-H stretching band.[1] It may appear as low as 3250–3320 cm⁻¹, overlapping with aromatic C-H stretches.[2]

The 1-Ethylpropyl Steric Bulk

The N-substituent is a pentan-3-yl group. This bulky aliphatic chain introduces strong alkane vibrations that will dominate the 2800–3000 cm⁻¹ region, potentially obscuring the weaker aromatic C-H stretches of the pyridine ring.

The 5-Bromo Heavy Atom Effect

The bromine atom at position 5 is heavy (79.9 amu). While the C-Br stretch itself appears in the fingerprint region (600–700 cm⁻¹), its mass dampens the ring vibrations, often shifting the pyridine ring breathing modes to lower frequencies compared to non-halogenated analogs.

Experimental Methodology

For reproducible high-fidelity spectra, two protocols are validated: Attenuated Total Reflectance (ATR) for rapid screening and KBr Pellet Transmission for high-resolution structural confirmation.

Protocol A: High-Throughput ATR (Recommended)

-

Crystal Selection: Diamond or ZnSe (Diamond preferred for hardness).

-

Sample Prep: No grinding required. Place ~2 mg of solid directly on the crystal.

-

Contact Pressure: Apply high pressure using the anvil clamp. This is critical for this compound, as the alkyl chain can cause waxy slippage, leading to poor optical contact.

-

Parameters: 4 cm⁻¹ resolution, 16 scans (screening) or 64 scans (publication).

Protocol B: KBr Transmission (Gold Standard)

-

Matrix: Spectroscopic grade Potassium Bromide (KBr).

-

Ratio: 1:100 (1 mg sample to 100 mg KBr).

-

Grinding: Grind in an agate mortar until the mixture is a fine, non-reflective powder. Caution: Do not over-grind if the sample is hygroscopic, as water bands (3400 cm⁻¹) will obscure the critical N-H region.

-

Pressing: 8–10 tons pressure under vacuum for 2 minutes to form a transparent disc.

Workflow Visualization

Figure 1: Optimized workflow for ATR-FTIR acquisition of crystalline organic intermediates.

Spectral Interpretation Guide

The following table provides the specific vibrational assignments for 5-bromo-N-(1-ethylpropyl)-3-nitro-2-pyridinamine . These values are derived from empirical correlation tables for 2-aminopyridines and nitro-aromatics.

Validated Assignment Table

| Functional Group | Vibration Mode | Frequency Range (cm⁻¹) | Intensity | Diagnostic Notes |

| Secondary Amine | N-H Stretch | 3280 – 3350 | Med/Broad | Critical: Red-shifted due to H-bond with 3-NO₂. Single band (unlike NH₂ doublet). |

| Alkyl Chain | C-H Asym. Stretch | 2950 – 2970 | Strong | Characteristic of CH₃ groups in the ethyl propyl chain. |

| Alkyl Chain | C-H Sym. Stretch | 2860 – 2880 | Medium | CH₂ symmetric stretching. |

| Pyridine Ring | C-H Stretch | 3050 – 3100 | Weak | Often appears as a "shoulder" on the stronger alkyl bands. |

| Nitro Group | Asym.[3] Stretch ( | 1530 – 1560 | Very Strong | One of the most dominant bands in the spectrum. |

| Pyridine Ring | C=C / C=N Stretch | 1580 – 1610 | Strong | Aromatic skeletal vibrations; overlaps with N-H bending. |

| Nitro Group | Sym.[3] Stretch ( | 1320 – 1360 | Strong | Often sharp; confirms the presence of the nitro group. |

| Alkyl Chain | C-H Bending | 1450 – 1470 | Medium | Scissoring of CH₂ / Asym bending of CH₃. |

| C-N Bond | C-N Stretch (Exocyclic) | 1240 – 1280 | Medium | Vibration of the bond connecting the amine nitrogen to the ring. |

| C-Bromine | C-Br Stretch | 600 – 700 | Med/Weak | Fingerprint region. Look for a distinct band not present in non-halogenated precursors. |

The "Fingerprint" Region Logic (600–1500 cm⁻¹)

The region below 1500 cm⁻¹ is complex. To validate the 5-bromo position versus a potential isomer (e.g., 6-bromo), look for the out-of-plane (OOP) C-H bending patterns.

-

2,3,5-Substitution Pattern: Leaves protons at positions 4 and 6. These are meta to each other.

-

Expected OOP: Isolated C-H wagging often appears near 850–900 cm⁻¹.

Quality Control & Troubleshooting

To ensure the spectrum represents the correct molecule and not a degradation product or precursor, follow this logic tree.

Common Artifacts

-

Broad O-H Band (3400+ cm⁻¹): Indicates wet KBr or wet sample. Action: Dry sample in vacuum oven at 40°C.

-

Doublet in N-H Region: Indicates presence of unreacted 2-amino-5-bromo-3-nitropyridine (primary amine precursor). The alkylation was incomplete.

-

Missing Aliphatic C-H (2800-3000): Indicates loss of the ethylpropyl group (dealkylation).

Structural Confirmation Logic

Figure 2: Logical decision matrix for confirming the identity of 5-bromo-N-(1-ethylpropyl)-3-nitro-2-pyridinamine.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for general IR assignments).

-

NIST Chemistry WebBook. Infrared Spectrum of 2-Amino-3-nitropyridine. National Institute of Standards and Technology.[4][5][6][7] Available at: [Link]

- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.

-

SDBS. Spectral Database for Organic Compounds. AIST, Japan. (Reference for general pyridine derivative spectra). Available at: [Link]

- Hansen, P. E., & Bolvig, S. (2000). Intramolecular Hydrogen Bonding in Nitro-Enamines and Nitro-Anilines. Journal of Molecular Structure. (Provides the theoretical basis for the N-H red shift in ortho-nitro anilines).

Sources

The Nitro-Functionalized Pyridine Scaffold: A Versatile Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and biologically active natural products.[1] The introduction of a nitro group onto this scaffold creates a unique electronic and steric environment, unlocking a vast potential for diverse biological activities. Substituted nitropyridines have emerged as potent agents in oncology, infectious disease, and enzyme regulation.[1][2] This guide provides an in-depth analysis of the biological activities of these compounds, focusing on their mechanisms of action, structure-activity relationships (SAR), and the critical experimental workflows required for their evaluation. We will delve into the causality behind experimental design, offering field-proven insights to empower researchers in their quest for novel therapeutics.

The Strategic Importance of the Nitro Group

From a chemical perspective, the nitro group is a strong electron-withdrawing group, which significantly influences the reactivity and physicochemical properties of the pyridine ring. This modification serves several key purposes in drug design:

-

Modulation of Bioactivity: The electronic nature of the nitro group can be pivotal for molecular interactions with biological targets, often enhancing binding affinity and efficacy.[3]

-

Synthetic Handle: The nitro group is a versatile functional group that can be readily reduced to an amine, providing a crucial intermediate for the synthesis of diverse compound libraries and further molecular elaboration.[3]

-

Metabolic Stability: In some contexts, the nitro group can influence the metabolic profile of a compound.

-

Masked Electrophile: The nitro group can act as a "masked electrophile," becoming activated within a specific biological environment, such as the active site of an enzyme, to form a covalent bond with a target residue. This offers a pathway to highly specific and potent targeted covalent inhibitors.

Anticancer Activity: Targeting Cellular Division and Survival

Substituted nitropyridines have demonstrated significant potential as anticancer agents, primarily through the disruption of microtubule dynamics and the induction of programmed cell death (apoptosis).[4]

Mechanism of Action: Microtubule Destabilization

A prominent class of anticancer nitropyridines, particularly 3-nitropyridine analogues, function as potent microtubule-targeting agents.[4] Microtubules are essential cytoskeletal polymers involved in maintaining cell structure and, critically, forming the mitotic spindle required for cell division.[5]

These compounds act as microtubule destabilizers by binding to tubulin, the protein subunit of microtubules. X-ray crystallography studies have confirmed that 3-nitropyridine analogues bind to the colchicine-binding site at the interface between α- and β-tubulin subunits.[4] This interaction prevents the proper polymerization of tubulin into microtubules. The disruption of microtubule dynamics triggers the spindle assembly checkpoint, leading to a sustained arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[4]

Caption: Mechanism of microtubule destabilization by 3-nitropyridine analogues.

Induction of Apoptosis

Beyond cell cycle arrest, nitropyridine derivatives can trigger apoptosis through various signaling cascades. Apoptosis is a regulated process of cell death essential for eliminating damaged or cancerous cells. It proceeds via two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[6] Treatment of cancer cells with certain nitropyridine derivatives has been shown to significantly increase the population of apoptotic cells, as measured by Annexin V/Propidium Iodide staining.[7] This can involve the modulation of key regulatory proteins in the apoptosis cascade, such as the Bcl-2 family of proteins.[8]

Caption: Generalized apoptotic pathways targeted by nitropyridine derivatives.

Quantitative Analysis of Anticancer Activity

The cytotoxic potential of nitropyridine derivatives is quantified using the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values, typically determined via an MTT or similar cell viability assay.

| Compound Class | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |

| 3-Nitropyridine Analogues | Various (NCI-60 Panel) | Many < 0.01 | [4] |

| 3-Cyano-2-substituted Pyridines | A-2780 (Ovarian) | 1.14 - 1.76 | [9] |

| 3-Cyano-2-substituted Pyridines | MCF-7 (Breast) | 1.14 - 3.38 | [9] |

| 5-Nitropyridyl Thiazolidinones | DLD-1 (Colon) | Cytotoxic | [2] |

| 5-Nitropyridyl Thiazolidinones | A549 (Lung) | Cytotoxic | [2] |

| Pyridine-based Pt(II) Complexes | MCF-7 (Breast), HeLa (Cervical) | Significant Activity | [2] |

| N-(6-Fluoro-3-nitropyridin-2-yl)amines | - | Covalent USP7 Inhibition | [10] |

This table is a representative summary; specific values vary greatly depending on the full molecular structure.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Causality: To validate that a nitropyridine derivative induces cell cycle arrest (e.g., at the G2/M phase), it is essential to quantify the DNA content of a cell population over time. Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA stoichiometrically. By staining cells with PI and analyzing them with a flow cytometer, we can differentiate cells based on their DNA content: G0/G1 phase (2n DNA), S phase (>2n to <4n DNA), and G2/M phase (4n DNA). An accumulation of cells in the 4n peak after treatment provides strong evidence for G2/M arrest.

Methodology:

-

Cell Seeding: Plate cells (e.g., Jurkat or A549) in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvest.

-

Compound Treatment: Treat cells with various concentrations of the substituted nitropyridine (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24 hours).

-

Cell Harvest: Harvest both adherent and floating cells to ensure all apoptotic and arrested cells are collected. Centrifuge at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and fixes them. Incubate at 4°C for at least 30 minutes.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Incubate in the dark for 20-30 minutes at room temperature. Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to model the G0/G1, S, and G2/M populations from the resulting DNA content histogram.

Antimicrobial Activity: A Broad-Spectrum Arsenal

Nitropyridine derivatives have demonstrated significant activity against a wide range of pathogens, including bacteria and fungi. The electron-deficient nature of the nitropyridine ring is often crucial for this activity.

Antibacterial and Antifungal Potential

Studies have shown that various substituted nitropyridines exhibit potent antimicrobial effects. For instance, derivatives have shown efficacy against Mycobacterium tuberculosis, Staphylococcus aureus, Escherichia coli, and various Candida species.[3][11] The mechanism often involves the inhibition of essential enzymes or disruption of cellular processes crucial for pathogen survival.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of nitropyridines is highly dependent on the substitution pattern on the pyridine ring.

-

Halogenation: The presence of fluoro and chloro groups can significantly enhance antibacterial properties.[3]

-

Lipophilicity: For certain classes of pyridine derivatives, increasing lipophilicity through the addition of longer alkyl chains has been shown to correlate with increased antibacterial activity, up to a certain point.[12][13]

-

Nitro Group Position: The position of the nitro group (e.g., 3-nitro vs. 5-nitro) in conjunction with other substituents dictates the overall electronic properties and steric profile of the molecule, which in turn affects its interaction with microbial targets.

Quantitative Analysis of Antimicrobial Activity

The efficacy of antimicrobial compounds is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.

| Compound/Derivative Class | Microorganism | Activity (MIC in µg/mL) | Reference |

| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide | Mycobacterium tuberculosis | 4 - 64 | [3] |

| Epoxybenzooxocino[4,3-b]pyridine derivatives | Mycobacterium bovis | 12.5 - 50 | [11] |

| N-hydroxy-pyridoxazinone derivative (R=n-Bu) | E. faecalis | 7.8 | [11] |

| N-hydroxy-pyridoxazinone derivative (R=n-Bu) | S. aureus | 31.2 | [11] |

| N-hydroxy-pyridoxazinone derivative (R=n-Bu) | C. albicans, C. glabrata | 62.5 | [11] |

| (pyridin-2-yl)piperazine derivative (R=2-OH) | B. subtilis, C. krusei | 62.5 | [11] |

| Isonicotinic acid hydrazides (nitro-substituted) | S. aureus, E. coli, C. albicans | 2.18 - 3.08 (µM) | [14] |

Experimental Protocol: Broth Microdilution for MIC Determination

Causality: To establish the potency of a novel nitropyridine derivative as an antibacterial agent, a standardized, quantitative method is required. The broth microdilution method is a gold standard (CLSI, EUCAST) that determines the minimum concentration of the compound required to inhibit microbial growth in a liquid medium. This provides a reliable and reproducible measure of the compound's static activity.

Methodology:

-

Compound Preparation: Prepare a stock solution of the test nitropyridine in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions in a 96-well microtiter plate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth). The final volume in each well is typically 50 or 100 µL.

-

Inoculum Preparation: Culture the test bacterium (e.g., S. aureus ATCC 29213) overnight. Dilute the culture in fresh broth to achieve a standardized concentration, typically a 0.5 McFarland standard, which is further diluted to yield a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control well (broth + inoculum, no compound) and a negative/sterility control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

Reading the MIC: After incubation, visually inspect the plate for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth. This can also be read using a plate reader measuring absorbance at 600 nm.

Enzyme Inhibition: A Hub for Targeted Therapies

The substituted nitropyridine scaffold has proven to be an effective framework for designing inhibitors against a wide array of enzymes, including kinases, proteases, and metabolic enzymes.[2]

Diverse Enzyme Targets

Nitropyridine-based molecules have been successfully developed as inhibitors for:

-

Kinases: Janus kinase 2 (JAK2), Glycogen synthase kinase-3 (GSK3), and p70S6Kβ, which are critical in cell signaling and are often dysregulated in cancer and inflammatory diseases.[2]

-

Proteases: Ubiquitin-specific protease 7 (USP7), an important target in oncology.[10]

-

Other Enzymes: Urease (implicated in H. pylori infections), chymotrypsin, and α-glucosidase (relevant to diabetes).[2]

The inhibitory mechanism can be either reversible or irreversible (covalent), depending on the specific design of the molecule and the target enzyme's active site.[10]

Quantitative Analysis of Enzyme Inhibition

| Compound/Derivative Class | Enzyme Target | Activity (IC50) | Reference |

| 2-aminopyridine derivative | JAK2 | 9 nM | [15] |

| 2,4-dichlorophenyl substituted nitropyridine | GSK3 | 8 nM | [2] |

| 5-nitropyridin-2-yl derivative | Chymotrypsin | 8.67 µM | [2] |

| 5-nitropyridin-2-yl derivative | Urease | 29.21 µM | [2] |

| 4-aza-6-nitrobenzofuroxan | HIV-1 Integrase (3' processing) | 60 µM | [2] |

| 4-aza-6-nitrobenzofuroxan | HIV-1 RNase H | 90 µM | [2] |

Experimental Workflow: High-Throughput Screening (HTS) for Inhibitors

Causality: The discovery of novel enzyme inhibitors often begins with screening a large library of diverse compounds. An HTS workflow is a systematic, automated process designed to rapidly identify "hits"—compounds that modulate the activity of a target enzyme. This workflow ensures efficiency, reproducibility, and robust data quality, which is essential for making go/no-go decisions in a drug discovery pipeline.

Caption: A typical workflow for a high-throughput screen to identify enzyme inhibitors.

Conclusion and Future Directions

Substituted nitropyridines represent a remarkably versatile and promising class of compounds in medicinal chemistry. Their demonstrated efficacy across anticancer, antimicrobial, and enzyme inhibitory applications underscores the value of this scaffold. The electron-withdrawing nature of the nitro group, combined with its synthetic tractability, provides a powerful platform for generating novel chemical entities with fine-tuned biological activities.

Future research should continue to focus on:

-

Elucidating detailed mechanisms of action , particularly for novel enzyme targets and antimicrobial activities.

-

Expanding Structure-Activity Relationship (SAR) studies to build predictive models for designing compounds with enhanced potency and selectivity.[16]

-

Leveraging the nitro group as a covalent warhead for developing highly specific, targeted therapies, especially in oncology.

-

Investigating the pharmacokinetic and toxicological profiles of lead compounds to ensure their viability as clinical candidates.

By integrating rational design, robust biological evaluation, and detailed mechanistic studies, the full therapeutic potential of substituted nitropyridines can be realized, paving the way for the next generation of innovative medicines.

References

-

A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

-

Structure–activity relationship study and the effect of substituted moieties on antiproliferative effect of target compounds. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). Medium. Retrieved February 23, 2026, from [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. (2025, May 7). MDPI. Retrieved February 23, 2026, from [Link]

-

IC50 (μM) a of the synthesized 3-cyano-2-substituted pyridines against five cancer cell lines. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

High Throughput Screening. (n.d.). Sygnature Discovery. Retrieved February 23, 2026, from [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

-

Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022, March 16). PMC. Retrieved February 23, 2026, from [Link]

-

Structure‐activity relationship (SAR) and substitution patterns of... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. (2011, June 3). ACS Publications. Retrieved February 23, 2026, from [Link]

-

Minimum inhibitory concentration (MIC) of the pyridine derivatives in model bacterial strains. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. (2026, January 21). PubMed. Retrieved February 23, 2026, from [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

-

Table 2 : IC50 values for synthesized compounds against cancer cell lines. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

-

Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. (2025, August 10). PMC. Retrieved February 23, 2026, from [Link]

-

Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

-

Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

-

Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023, November 27). ACS Publications. Retrieved February 23, 2026, from [Link]

-

Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Synthesis and structure-antimicrobial activity relationships of quaternary ammonium derivatives of perhydropyrrolo-[3,4-c]pyridine. (1992, February). PubMed. Retrieved February 23, 2026, from [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, November 2). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. (n.d.). The Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

-

Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. (2025, August 7). ResearchGate. Retrieved February 23, 2026, from [Link]

-

3-nitropyridine analogues as novel microtubule-targeting agents. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

-

Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and str. (2024, February 14). SpringerLink. Retrieved February 23, 2026, from [Link]

-

Anticancer Screening and Structure Activity Relationship Study of Some Semicarbazides and 1,2,4-Triazolin-5-ones. (n.d.). Bentham Science. Retrieved February 23, 2026, from [Link]

-

Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024, February 14). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. (2025, May 7). MDPI. Retrieved February 23, 2026, from [Link]

-

Targeting apoptotic pathways for cancer therapy. (2024, July 15). PMC. Retrieved February 23, 2026, from [Link]

-

How to target apoptosis signaling pathways for the treatment of pediatric cancers. (2013, February 14). Frontiers. Retrieved February 23, 2026, from [Link]

-

Targeting Apoptotic Pathway of Cancer Cells with Phytochemicals and Plant-Based Nanomaterials. (2023, January 18). MDPI. Retrieved February 23, 2026, from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting apoptotic pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and structure-antimicrobial activity relationships of quaternary ammonium derivatives of perhydropyrrolo-[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

- 14. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Palladium-catalyzed cross-coupling reactions of bromo-pyridines.

An Application Guide to Palladium-Catalyzed Cross-Coupling of Bromo-pyridines: Mechanisms, Protocols, and Field-Proven Insights

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The ability to controllably functionalize this heterocycle is therefore of paramount importance. Among the various synthetic tools available, palladium-catalyzed cross-coupling reactions stand out for their reliability and versatility in forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[2][3]

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions specifically involving bromo-pyridines. As versatile and readily available starting materials, bromo-pyridines are key building blocks for creating molecular diversity. However, their successful application in cross-coupling chemistry is not without its challenges. The electron-deficient nature of the pyridine ring and the potential for the lone pair of electrons on the pyridine nitrogen to coordinate with and inhibit the palladium catalyst are common hurdles that require careful consideration of reaction parameters.[2][4][5]

Herein, we move beyond simple procedural lists to explain the causality behind experimental choices. We will dissect the mechanisms of the most prevalent coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille—and provide detailed, field-tested protocols designed for immediate application in the research and development laboratory.

Core Principles: The Catalytic Engine

At the heart of these transformations lies a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. While the specifics vary, the fundamental steps of most catalytic cycles are shared. Understanding these core components is critical for troubleshooting and optimizing reactions.

-

Palladium Source (Precatalyst): The active Pd(0) species is typically generated in situ from a more stable Pd(II) or Pd(0) precatalyst. Common sources include Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[6] Modern, highly active "precatalysts" developed by groups like Buchwald incorporate a ligand and are designed for rapid generation of the active catalytic species.[4]

-

Ligands: The choice of ligand is arguably the most critical parameter in a cross-coupling reaction.[7] Ligands, typically phosphines, bind to the palladium center, stabilizing it and modulating its electronic properties and steric environment. This influences the rates of oxidative addition and reductive elimination, prevents catalyst decomposition, and can be crucial for coupling challenging substrates.[7] For pyridine-based substrates, bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) are often essential to prevent catalyst inhibition by the pyridine nitrogen and to promote the desired catalytic turnover.[4][8]

-

Base: The base plays a multifaceted role depending on the specific reaction. In the Suzuki-Miyaura coupling, it activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[9][10] In the Heck and Buchwald-Hartwig reactions, it is required to regenerate the active Pd(0) catalyst in the final step of the cycle.[11][12] Common choices range from inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) to strong organic bases like sodium tert-butoxide (NaOtBu).[4][10][11]

-

Solvent: The solvent must solubilize the reactants and catalyst system. Anhydrous and degassed aprotic polar solvents such as N,N-Dimethylformamide (DMF), 1,4-dioxane, and toluene are frequently used, as the active Pd(0) catalyst and some reagents are sensitive to oxygen and moisture.[4][13]

The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most widely used methods for constructing biaryl and heteroaryl structures by coupling an organoboron reagent (typically a boronic acid or ester) with an organic halide.[1][3]

Mechanism and Causality

The reaction is initiated by the oxidative addition of the bromo-pyridine to a Pd(0) complex. The crucial role of the base is to activate the boronic acid, forming a boronate complex.[9] This species is significantly more nucleophilic, enabling the transfer of the organic group from boron to palladium in the transmetalation step, which is often rate-limiting. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Application Notes & Key Considerations

For bromo-pyridines, the selection of the base is critical. Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often preferred as they minimize side reactions like hydrodehalogenation (debromination).[4][10] The use of a water/organic solvent mixture (e.g., dioxane/water) is common and often accelerates the reaction.[3]

Data Presentation: Typical Suzuki-Miyaura Conditions

| Entry | Bromo-pyridine | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Ref |

| 1 | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (2-5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 81 | [10] |

| 2 | 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | DME | 80 | 95 | [14] |

| 3 | N-[5-bromo-2-methylpyridin-3-yl]acetamide | Various Arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ (3.0) | Dioxane/H₂O | 85-95 | 65-85 | [3] |

Detailed Experimental Protocol: Synthesis of 2-Phenyl-4-methylpyridine

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-Bromo-4-methylpyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).[10]

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.

-

Reaction: Heat the reaction mixture to 90 °C in a pre-heated oil bath with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromo-pyridine is consumed (typically 4-16 hours).

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and wash it with brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

The Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction couples aryl or vinyl halides with alkenes, providing a powerful method for synthesizing substituted alkenes.[15] This is particularly useful for introducing vinyl groups onto the pyridine ring.

Mechanism and Causality

The cycle begins with the oxidative addition of the bromo-pyridine to Pd(0). The resulting Pd(II) complex then undergoes migratory insertion (also called carbopalladation) with the alkene. The final step is a β-hydride elimination, which forms the alkene C-C double bond, releases the product, and generates a palladium-hydride species. A base (often an amine like triethylamine) is required to neutralize the HBr formed and regenerate the Pd(0) catalyst for the next cycle.[13]

Caption: Simplified catalytic cycle for the Heck reaction.

Application Notes & Key Considerations

Heck reactions typically require elevated temperatures (80-140 °C).[13][15] The choice of solvent is important, with polar aprotic solvents like DMF or NMP being common.[15] For bromo-pyridines, catalyst systems can range from simple Pd(OAc)₂/PPh₃ to more sophisticated phosphine-free palladacycles. The use of an amine base like triethylamine (Et₃N) is standard, and it can sometimes serve as a co-solvent.[13]

Data Presentation: Typical Heck Reaction Conditions

| Entry | Bromo-pyridine | Alkene | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Ref |

| 1 | 3-Bromo-4-isopropylpyridine | Styrene | Pd(OAc)₂ (2) | K₂CO₃ (2.0) | DMF | 120 | High | [13] |

| 2 | 6-Bromonicotinonitrile | n-Butyl acrylate | Pd(OAc)₂ (5) | Et₃N (1.5) | NMP | 120-140 | Good | [15] |

| 3 | 3-Bromopyridine | Ethyl acrylate | Pd(OAc)₂ (3) | Et₃N (1.2) | DMF | 100 | 70 | [16] |

Detailed Experimental Protocol: Synthesis of Ethyl (E)-3-(pyridin-3-yl)acrylate

-

Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine 3-bromopyridine (1.0 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%), and triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%).[13]

-

Reagent Addition: Add anhydrous DMF (5 mL) via syringe. Then, add ethyl acrylate (1.2 mmol, 1.2 equiv) and triethylamine (Et₃N) (2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Subject the mixture to three cycles of freeze-pump-thaw to ensure it is thoroughly degassed.

-

Reaction: Heat the mixture to 100 °C and stir for 12-24 hours.

-

Monitoring: Follow the consumption of 3-bromopyridine by TLC or GC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (25 mL) and wash with water (2 x 15 mL) and then brine (15 mL).

-

Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the product.

The Sonogashira Coupling: Access to Alkynyl-pyridines

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, notable for its mild reaction conditions.[17][18] It typically employs a dual catalyst system of palladium and a copper(I) salt (e.g., CuI) as a co-catalyst.

Mechanism and Causality

The reaction involves two interconnected catalytic cycles. In the palladium cycle, similar to others, oxidative addition of the bromo-pyridine to Pd(0) occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Py-Pd(II)-Br complex. Reductive elimination from the resulting alkynyl-pyridyl-palladium(II) complex affords the desired product and regenerates the Pd(0) catalyst.[17]

Caption: Interlinked catalytic cycles of the Sonogashira coupling.

Application Notes & Key Considerations

The reaction is often performed at or slightly above room temperature, making it compatible with a wide range of functional groups.[19] An amine base, such as triethylamine or diisopropylamine, is essential and typically serves as the solvent or co-solvent.[18][20] Careful exclusion of oxygen is important to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction.

Data Presentation: Typical Sonogashira Conditions

| Entry | Bromo-pyridine | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 96 | [18] |

| 2 | 2-Amino-4-bromopyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N | THF | RT | High | [17] |

| 3 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | Good | [19] |

Detailed Experimental Protocol: Synthesis of 2-Amino-4-(phenylethynyl)pyridine

-

Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 2-Amino-4-bromopyridine (1.0 mmol, 1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%), and copper(I) iodide (CuI) (0.05 mmol, 5 mol%).[17]

-

Solvent and Reagent Addition: Add anhydrous, degassed THF (5 mL) and triethylamine (Et₃N) (3.0 mmol, 3.0 equiv) via syringe. Stir the mixture for 10 minutes.

-

Alkyne Addition: Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise to the mixture.

-

Reaction: Stir the reaction at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-16 hours).

-

Work-up: Once complete, concentrate the reaction mixture under reduced pressure. Add ethyl acetate (20 mL) and water (10 mL). Separate the layers.

-

Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired product.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling amines with aryl halides.[8] This reaction has revolutionized the synthesis of anilines and their heterocyclic analogues, which are prevalent in pharmaceuticals.

Mechanism and Causality

Following the oxidative addition of the bromo-pyridine to Pd(0), the amine coordinates to the palladium(II) complex. Deprotonation by a strong base (typically an alkoxide like NaOtBu) forms a palladium-amido complex. This is the key intermediate that undergoes reductive elimination to form the C-N bond and the desired aminopyridine product, regenerating the Pd(0) catalyst.[8] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step and prevent catalyst decomposition.[4][8]

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Application Notes & Key Considerations

This reaction typically requires a strong base, such as sodium or lithium tert-butoxide, and an anhydrous, aprotic solvent like toluene or dioxane.[11][21] For bromo-pyridines, especially those with adjacent amino groups (like 3-bromo-2-aminopyridine), catalyst inhibition can be a significant problem.[5] The use of specialized, bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos) and their corresponding precatalysts is often mandatory for achieving high yields.[4][5]

Data Presentation: Typical Buchwald-Hartwig Conditions

| Entry | Bromo-pyridine | Amine | Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Ref |

| 1 | 3-Bromo-2-aminopyridine | Morpholine | RuPhos-precatalyst (2) | - | LiHMDS (2.2) | Toluene | 100 | 83 | [5] |

| 2 | 2-Bromopyridine | Diethylamine | Pd(OAc)₂ (1) | dppp | NaOtBu (1.4) | Toluene | 80 | 98 | [11] |

| 3 | 2-Bromo-6-methylpyridine | (±)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (2.8) | Toluene | 80 | 60 | [22] |

Detailed Experimental Protocol: Synthesis of 2-(Morpholino)pyridine

-

Reaction Setup: In a glovebox or using standard Schlenk techniques, add to an oven-dried Schlenk tube sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv), a suitable palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

-

Reagent Addition: Add 2-bromopyridine (1.0 mmol, 1.0 equiv), morpholine (1.2 mmol, 1.2 equiv), and anhydrous toluene (5 mL).

-

Reaction: Seal the tube and heat the mixture to 100 °C with stirring for 4-24 hours.

-

Monitoring: Monitor the reaction by GC-MS or LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or distillation to yield the desired aminopyridine.

The Stille Coupling: Versatility with Organostannanes

The Stille reaction couples an organotin reagent (organostannane) with an organic halide. Its primary advantages are the stability of the organostannane reagents and their tolerance of a wide variety of functional groups.[23]

Mechanism and Causality

The catalytic cycle is analogous to the Suzuki coupling. After oxidative addition of the bromo-pyridine to Pd(0), the key step is transmetalation, where the organic group is transferred from the tin reagent to the palladium(II) center.[23] This step is often the rate-determining one. Reductive elimination then yields the coupled product and regenerates the Pd(0) catalyst. Unlike the Suzuki coupling, a base is not formally required in the catalytic cycle, although additives can sometimes accelerate the reaction.[23]

Caption: Simplified catalytic cycle for the Stille reaction.

Application Notes & Key Considerations

A significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts, which can also make product purification challenging. A common workup procedure involves washing with an aqueous potassium fluoride (KF) solution, which precipitates the tin byproducts as insoluble fluorides.[23] Controlling selectivity between mono- and di-substitution can be a challenge with substrates like 2,6-dibromopyridine, often achievable by controlling stoichiometry and reaction time.[23]

Data Presentation: Typical Stille Reaction Conditions

| Entry | Bromo-pyridine | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Ref |

| 1 | 2,6-Dibromopyridine | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | DMF | 90-100 | Good | [23] |

| 2 | 3-Bromo-1-methylpyridinium | Heteroarylstannane | Pd₂(dba)₃/P(o-Tol)₃ (5) | DMF | 65 | 51 | [24] |

| 3 | 2-Bromo-4-chloropyridine | (4-Chloro-2-pyridinyl)trimethylstannane | Pd(PPh₃)₄ (3) | Dioxane | 100 | 82 | [25] |

Detailed Experimental Protocol: Synthesis of 2-Bromo-6-vinylpyridine

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2,6-dibromopyridine (1.0 mmol, 1.0 equiv) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).[23]

-

Solvent and Reagent Addition: Add anhydrous DMF (10 mL) to achieve a concentration of approximately 0.1 M. Add tributyl(vinyl)stannane (1.1 mmol, 1.1 equiv) via syringe.

-

Reaction: Heat the reaction mixture to 95 °C and stir for 12-24 hours.

-

Monitoring: Monitor the formation of the mono-substituted product by GC-MS, being careful not to let the reaction proceed to di-substitution if not desired.

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) for 1-2 hours to remove tin byproducts. Filter the mixture through Celite®.

-

Purification: Separate the organic layer of the filtrate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired mono-vinylated pyridine.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inactive catalyst (Pd(0) oxidized).2. Catalyst inhibition by pyridine N.3. Impure reagents or wet solvent. | 1. Ensure strictly inert/anhydrous conditions; degas solvent thoroughly.[4]2. Screen bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos).[4]3. Use freshly purified reagents and anhydrous solvents. |

| Debromination (Hydrodehalogenation) | Presence of a hydride source (e.g., from solvent, base, or impurities). | Use a weaker, non-hydridic base (e.g., K₃PO₄, Cs₂CO₃ instead of NaOtBu in Suzuki).[4] Ensure solvent is pure. |

| Homocoupling of Starting Materials | 1. (Suzuki) Premature boronic acid decomposition.2. (Sonogashira) Oxygen present, causing Glaser coupling. | 1. Use a milder base or add reagents at a lower temperature.2. Thoroughly degas the reaction mixture and maintain a strict inert atmosphere. |

| Poor Reproducibility | Inconsistent generation of active Pd(0) catalyst. | Switch from generating the catalyst in situ (e.g., from Pd(OAc)₂) to using a well-defined, air-stable precatalyst (e.g., Buchwald precatalysts).[4] |

References

- Application Notes and Protocols: Heck Reaction with 3-Bromo-4-isopropylpyridine. Benchchem.

- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. Benchchem.

- Application Notes and Protocols for the Heck Reaction of 6-Bromonicotinonitrile. Benchchem.

- Troubleshooting low yields in 3-Bromopyridine-D4 functionalization. Benchchem.

- Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine. Benchchem.

- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing.

- Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog.

- Application Notes and Protocol for Sonogashira Coupling of 2-Bromo-6-isopropylpyrazine. Benchchem.

- Stille reaction on bromo-1-methylpyridinium salts (1-3) with heteroarylstannanes. ResearchGate.

- Application Notes and Protocols for Stille Coupling Reactions Involving 2,6-Dibromopyridine. Benchchem.

- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. University of Southampton.

- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC.

- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC.

- Suzuki Coupling. Organic Chemistry Portal.

- A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. Benchchem.

- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.

- Buchwald–Hartwig amination. Wikipedia.

- SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Semantic Scholar.

- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Synlett.

- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed.

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

-

Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

C−H Activation and Palladium Migration within Biaryls under Heck Reaction Conditions. Organic Letters (ACS Publications). Available at: [Link]

- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

-

Heck Reaction. Organic Chemistry Portal. Available at: [Link]

-

A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Publishing. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Heck Reaction [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01915J [pubs.rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 19. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 20. benchchem.com [benchchem.com]

- 21. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: In Vitro Anticancer Evaluation of Substituted Pyridines

Introduction: The Pyridine Scaffold in Oncology

The pyridine ring is a "privileged scaffold" in medicinal chemistry, serving as a core structural element in over 14% of all FDA-approved drugs. In oncology, substituted pyridines are ubiquitous, forming the pharmacophore of major kinase inhibitors like Sorafenib (Raf/VEGFR inhibitor), Crizotinib (ALK/ROS1 inhibitor), and Vismodegib (Hedgehog signaling inhibitor).

The varying substitution patterns on the pyridine ring allow for precise modulation of:

-

Hydrogen Bonding: The nitrogen atom acts as a hydrogen bond acceptor, crucial for interaction with the hinge region of kinase ATP-binding pockets.

-

Solubility: The basicity of the pyridine nitrogen (pKa ~5.2) allows for salt formation, improving bioavailability.

- -Stacking: Facilitates interaction with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein active sites.

This guide provides a rigorous, self-validating workflow for evaluating novel substituted pyridines, moving from solubility optimization to mechanistic deconvolution.

Evaluation Workflow Overview

Figure 1: The critical path for evaluating pyridine derivatives. Note the dual-pathway in Phase 2 allowing for cross-validation of cytotoxicity.

Compound Management & Solubility

Critical Failure Point: Pyridines are weak bases. In cell culture media (pH 7.4), they exist in equilibrium between protonated and neutral forms. Lipophilic substitutions (e.g., -CF3, halogens) common in anticancer drugs can lead to precipitation in aqueous media, causing false negatives.

Protocol: Stock Solution Preparation

-

Solvent: Dissolve compounds in 100% DMSO (molecular biology grade).

-

Concentration: Prepare a 10 mM or 20 mM master stock.

-

Validation: Vortex for 1 minute. If turbidity persists, sonicate at 37°C for 5 minutes.

-

-

Storage: Aliquot into small volumes (20-50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

-

Working Solution: Dilute stock into culture medium immediately prior to use.

-

Rule: Final DMSO concentration must be ≤ 0.5% (v/v) to avoid solvent toxicity.

-

Phase 2: Cytotoxicity Profiling (The "Go/No-Go" Decision)

While MTT is the most common assay, substituted pyridines can sometimes interfere with mitochondrial reductase enzymes , leading to false positives in metabolic assays. Therefore, we provide protocols for both MTT (metabolic) and SRB (biomass/protein), recommending SRB for definitive NCI-style profiling.

Protocol A: MTT Assay (Metabolic Activity)

Best for: Rapid, high-throughput screening of large libraries.

Materials:

-

MTT Reagent: 5 mg/mL in PBS (sterile filtered, store in dark).

Step-by-Step:

-

Seeding: Seed tumor cells (e.g., MCF-7, A549) in 96-well plates (3,000–5,000 cells/well) in 100 µL media.

-

Attachment: Incubate for 24 hours at 37°C, 5% CO2.

-

Treatment: Add 100 µL of 2x drug dilutions (final vol 200 µL). Include:

-

Incubation: Incubate for 48 or 72 hours.

-

Staining: Add 20 µL MTT stock to each well. Incubate 3–4 hours until purple formazan crystals form.

-

Solubilization: Carefully aspirate media. Add 150 µL DMSO.[1] Shake on orbital shaker (15 min) to dissolve crystals.

-

Readout: Measure Absorbance at 570 nm (Ref: 630 nm).

Protocol B: SRB Assay (NCI-60 Standard)

Best for: Pyridine derivatives, as it measures cellular protein content and is independent of mitochondrial function.

Materials:

-

Fixative: 10% (w/v) Trichloroacetic acid (TCA) at 4°C.

-

Stain: 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid.

-

Wash Solution: 1% Acetic acid.

-

Solubilization Base: 10 mM Tris base (pH 10.5).

Step-by-Step:

-

Fixation: Without removing media, gently add 50 µL cold 50% TCA (final concentration 10%) to each well. Incubate at 4°C for 1 hour.

-

Why: This fixes the cells to the plastic bottom, preserving protein mass.

-

-

Washing: Wash plates 4x with slow-running tap water. Air dry completely.

-

Staining: Add 100 µL SRB solution. Incubate 15–30 mins at room temperature.

-

Destaining: Remove stain and wash 4x with 1% acetic acid to remove unbound dye. Air dry.

-

Solubilization: Add 200 µL 10 mM Tris base. Shake for 10 mins.

-

Readout: Measure Absorbance at 510 nm .

Data Analysis (Both Assays):

Calculate % Cell Viability:

Phase 3: Mechanistic Deconvolution

Once a pyridine derivative shows potency (IC50 < 10 µM), the mechanism must be validated. Pyridines often act via Kinase Inhibition

Mechanism Pathway

Figure 2: The intrinsic apoptotic cascade typically triggered by pyridine-based kinase inhibitors.

Protocol C: Annexin V-FITC / PI Apoptosis Assay

Purpose: Distinguish between early apoptosis, late apoptosis, and necrosis.

Principle:

-

Annexin V: Binds to Phosphatidylserine (PS) which flips to the outer membrane during early apoptosis.[4][5][6][7]

-

Propidium Iodide (PI): Enters cells only when membrane integrity is lost (Late Apoptosis/Necrosis).

Step-by-Step:

-

Treatment: Treat

cells/well (6-well plate) with IC50 concentration of the pyridine derivative for 24h. -

Harvest: Collect media (floating dead cells) and trypsinize adherent cells. Combine in one tube.

-

Note: Gentle trypsinization is key to avoid false positives.

-

-

Wash: Centrifuge (1000 rpm, 5 min) and wash with cold PBS.

-

Stain: Resuspend in 100 µL 1X Binding Buffer . Add:

-

Incubate: 15 minutes at RT in the dark.

-

Analyze: Add 400 µL Binding Buffer and analyze via Flow Cytometry (FL1 for FITC, FL2/FL3 for PI).

Interpretation:

-

Q3 (Annexin-/PI-): Live cells.

-

Q4 (Annexin+/PI-): Early Apoptosis (Primary mechanism of interest).

-

Q2 (Annexin+/PI+): Late Apoptosis.

Protocol D: Mitochondrial Membrane Potential (ΔΨm) with JC-1

Purpose: Confirm if the pyridine induces apoptosis via the intrinsic mitochondrial pathway.

Principle:

-

Healthy Cells (High Potential): JC-1 forms J-aggregates (Red Fluorescence).[3][8][9]

-

Apoptotic Cells (Low Potential): JC-1 remains as monomers (Green Fluorescence).

Step-by-Step:

-

Seed & Treat: Similar to cytotoxicity assays (24h treatment).

-

Stain: Add JC-1 working solution (final 2-10 µg/mL) directly to media.

-

Incubate: 20 minutes at 37°C in the dark.

-

Wash: Wash 2x with Assay Buffer.

-

Read:

-

Red: Ex 535 nm / Em 590 nm.

-

Green: Ex 485 nm / Em 535 nm.

-

-

Calculation: A decrease in the Red/Green ratio indicates mitochondrial depolarization.

Summary of Expected Results

| Assay | Readout | Interpretation for Active Pyridine |

| MTT/SRB | Absorbance (OD) | Dose-dependent decrease in OD (IC50 < 10 µM). |

| Annexin V | Fluorescence (Flow) | Shift from Q3 (Live) to Q4 (Early Apoptosis). |

| JC-1 | Fluorescence Ratio | Decrease in Red/Green ratio (Loss of ΔΨm).[10] |

| Cell Cycle | DNA Content (PI) | Arrest in G0/G1 (Kinase inhibition) or G2/M (Tubulin inhibition). |

References

-

National Cancer Institute (NCI). "In Vitro Cell Line Screening Project (IVCLSP) - SRB Assay Protocol." NCI Developmental Therapeutics Program.[Link]

-

Liu, M., et al. "Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review." Arabian Journal of Chemistry, 2021. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bds.berkeley.edu [bds.berkeley.edu]

- 3. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bosterbio.com [bosterbio.com]

- 5. docs.abcam.com [docs.abcam.com]

- 6. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. himedialabs.com [himedialabs.com]

Improving regioselectivity in the nitration of 2-aminopyridines.

Status: Operational Ticket ID: REGIO-2AP-NITRO Assigned Specialist: Senior Application Scientist

Executive Summary: The "Push-Pull" Dilemma

Welcome to the technical support center for pyridine functionalization. You are likely here because the nitration of 2-aminopyridine (2-AP) is yielding inseparable mixtures, tar, or the wrong isomer.

The Core Problem: 2-Aminopyridine presents a conflicting electronic environment.

-

The Amine (Activator): The C2-amino group is a strong ortho/para director, pushing electron density to C3 and C5 .

-

The Ring Nitrogen (Deactivator): In the strongly acidic media required for nitration (

), the ring nitrogen protonates (

The Mechanism: The reaction does not proceed via direct SEAr on the carbon ring. It proceeds via a Nitramine Rearrangement .[1] The electrophile attacks the exocyclic amine first, forming 2-nitraminopyridine, which then rearranges under heat and acid catalysis to the ring carbons.

Interactive Troubleshooting: Select Your Target

Use the decision matrix below to select the correct protocol for your target isomer.

Figure 1: Strategic decision tree for isomer selection. Direct nitration favors C5; C3 requires indirect synthesis.

Detailed Protocols & Solutions

Scenario A: "I need 2-Amino-5-Nitropyridine."

Diagnosis: This is the standard thermodynamic product. If you are getting low yields, it is likely due to uncontrolled exotherms during the nitramine formation or insufficient heating during the rearrangement step.

The Mechanism (Nitramine Rearrangement):

-

Kinetic Step:

attacks the exocyclic amine -

Thermodynamic Step: Acid-catalyzed migration of the nitro group to C5 (major) and C3 (minor).

Protocol A: Controlled Rearrangement

-

Step 1 (Nitramine Formation): Dissolve 2-aminopyridine in conc.

at 0–10°C . Add fuming -

Step 2 (Rearrangement): Once addition is complete, warm the mixture to 50–60°C for 1 hour. This forces the nitramine to rearrange to the 5-position.

-

Step 3 (Quench): Pour onto ice and neutralize with

(keep pH basic to precipitate the free base).

Yield Expectation: 70–80% 5-nitro isomer; <10% 3-nitro isomer.

Scenario B: "I need 2-Amino-3-Nitropyridine."

Diagnosis: Direct nitration yields <10% of this isomer.[3] Separation from the 5-nitro major product is tedious (steam distillation required) and inefficient. Solution: You must use the Halogen Blocking Strategy .[4] By placing a bromine atom at C5, you force the nitration to C3.

Protocol B: The Blocking Strategy (3-Step Workflow)

| Step | Reaction | Reagents | Purpose |

| 1 | Bromination | Blocks the reactive para-position (C5). Yields 2-amino-5-bromopyridine. | |

| 2 | Nitration | Nitro group is forced to the ortho position (C3). Yields 2-amino-3-nitro-5-bromopyridine. | |

| 3 | Reduction | Removes the bromine blocker. Yields pure 2-amino-3-nitropyridine.[3][5] |

Step-by-Step Guide:

-

Block: Treat 2-aminopyridine with bromine in acetic acid. Isolate 2-amino-5-bromopyridine.[3][4]

-

Nitrate: Dissolve the 5-bromo intermediate in conc.

at 0°C. Add -

Debrominate: Hydrogenate the product (catalytic transfer hydrogenation or

balloon) using Pd/C in methanol with an equivalent of base (NaOH) to scavenge HBr.

Why this works: This bypasses the thermodynamic preference for C5 entirely.

Scenario C: "My reaction turns into black tar."

Diagnosis: Oxidative decomposition. Root Cause:

-

Temperature Spike: The nitration of the amine is highly exothermic. If the temperature exceeds 40°C before the nitramine is fully formed and stable, the ring oxidizes.

-

Nitrous Acid: Presence of

(impurities in nitric acid) catalyzes diazotization/oxidation.

Corrective Action:

-

Add Urea (0.5 equiv) to the reaction mixture before adding nitric acid. Urea scavenges nitrous acid (

), preventing diazonium formation and oxidation. -

Strictly maintain T < 10°C during the nitric acid addition.

Mechanistic Visualization

Understanding the intermediate is key to controlling the outcome.

Figure 2: The nitramine rearrangement mechanism showing the divergence to C3 and C5 isomers.

Data Comparison: Direct vs. Blocking Method

| Parameter | Direct Nitration (Mixed Acid) | Blocking Strategy (via 5-Br) |

| Primary Product | 5-Nitro (~80%) | 3-Nitro (>85% overall) |

| 3-Nitro Yield | < 10% (Difficult isolation) | High (after debromination) |

| Purity Profile | Mixture of isomers | Single regioisomer |

| Operational Complexity | Low (1 step) | High (3 steps) |

| Recommended For | General synthesis of 5-nitro | Pharma-grade 3-nitro targets |

FAQ: Common User Queries

Q: Can I use

Q: Why not just distill the isomers? A: While 2-amino-3-nitropyridine is more volatile (steam volatile) due to intramolecular H-bonding between the nitro oxygen and the amine hydrogen, the separation is inefficient for large scales. You will lose significant mass. The blocking strategy is chemically superior for scale-up.

Q: Is the nitramine intermediate explosive? A: 2-Nitraminopyridine is stable at room temperature but can decompose violently if heated dry. Always handle it in solution (sulfuric acid) during the rearrangement step. Do not isolate and dry the nitramine unless necessary for characterization.

References

-

Graboyes, H., & Day, A. R. (1957). "Pyrazine and Pyridine Derivatives."[1][2][4][6][7][8][9][10] Journal of the American Chemical Society, 79(24), 6421–6426. (Establishes the halogen blocking strategy for 3-nitro synthesis).

-

Deady, L. W., et al. (1982). "Nitration of substituted 2-aminopyridines." Australian Journal of Chemistry, 35(10), 2025-2034. (Detailed kinetics of the nitramine rearrangement).

- Chichibabin, A. E. (1914). "Nitration of 2-aminopyridine." Journal of the Russian Physical Chemical Society, 46, 1236. (The foundational work identifying the 5-nitro major product).

-

Spaleniak, G. P., et al. (2009).[1] "Rearrangement of N-(3-pyridyl)nitramine." Chemical Papers, 63(3), 313–322.[1] (Modern mechanistic analysis of pyridyl nitramines).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Easy Access to 2-Aminopyridines - GalChimia [galchimia.com]

- 8. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]

Purification techniques for bromo-nitro-pyridinamine isomers

Technical Support Center: Purification of Bromo-Nitro-Pyridinamine Isomers

Subject: Advanced Separation Protocols for Regioisomers of 2-Amino-Bromo-Nitropyridines Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

The purification of bromo-nitro-pyridinamine isomers (e.g., 2-amino-3-bromo-5-nitropyridine vs. 2-amino-5-bromo-3-nitropyridine ) presents a classic challenge in process chemistry: separating regioisomers with nearly identical molecular weights and polarities.[1]